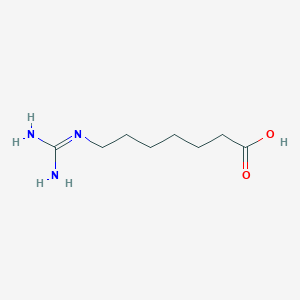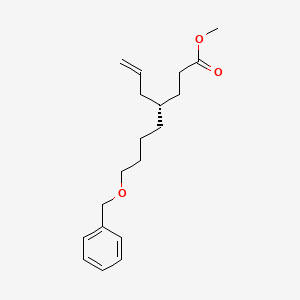![molecular formula C15H16BrN7 B8537280 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8537280.png)
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a bromine atom, a piperazine ring, and an imidazo[1,2-a]pyrazine core, making it a versatile scaffold for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through intramolecular cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions or nucleophilic substitutions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .
Aplicaciones Científicas De Investigación
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride .
- 5-(piperazin-1-yl)pyridin-2-amine .
Uniqueness
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features, such as the imidazo[1,2-a]pyrazine core and the presence of both bromine and piperazine moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C15H16BrN7 |
|---|---|
Peso molecular |
374.24 g/mol |
Nombre IUPAC |
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H16BrN7/c16-12-10-23-8-5-18-15(23)14(20-12)21-13-2-1-11(9-19-13)22-6-3-17-4-7-22/h1-2,5,8-10,17H,3-4,6-7H2,(H,19,20,21) |
Clave InChI |
DYVTWJRTPFCQHO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CN=C(C=C2)NC3=NC(=CN4C3=NC=C4)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(Methylsulfanyl)-2-nitroethenyl]prop-2-yn-1-amine](/img/structure/B8537206.png)
![3-(1H-Pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8537208.png)
![O-[(Pyridin-3-yl)methyl] (4-cyanophenyl)carbamothioate](/img/structure/B8537222.png)









phosphanium bromide](/img/structure/B8537278.png)
